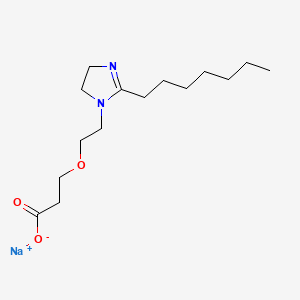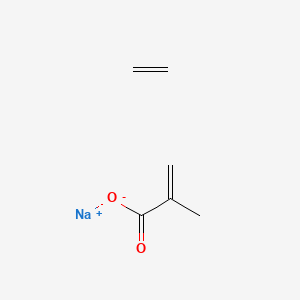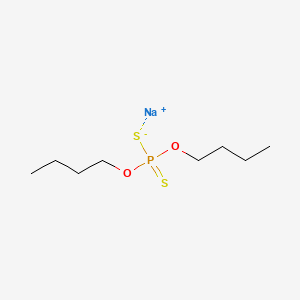
N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine
Vue d'ensemble
Description
“N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is a chemical compound that belongs to the class of thiomorpholine-containing amines . It is also known as M64.
Molecular Structure Analysis
The molecular formula of “N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is C11H17N3S . The InChI Key is KEXCZGSQJYTNRX-UHFFFAOYSA-N . The SMILES representation is CNCC1=CC(=NC=C1)N2CCSCC2 .Physical And Chemical Properties Analysis
The molecular weight of “N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is 223.34 g/mol . More detailed physical and chemical properties couldn’t be found from the web search results.Applications De Recherche Scientifique
Synthesis and Biological Activity
Studies on enamine derivatives of natural compounds, such as lapachol, have shown their significance in biological activity assays. Enamine derivatives synthesized from lapachol and various amines, including morpholine, have been evaluated against Artemia salina, Aedes aegypti, and in cytotoxicity assays using human breast cells, illustrating the potential of these compounds in bioactivity studies (Oliveira et al., 2002).
Antimicrobial Activities
The synthesis of new 1,2,4-triazoles and their derivatives, including Mannich base derivatives involving reactions with amines like morpholine, demonstrates the antimicrobial potential of these compounds. Comprehensive screening for antimicrobial activities against various microbes has revealed significant insights into their utility in addressing microbial resistance (Bayrak et al., 2009).
Inhibition of Nucleoside Transport Proteins
Research into the inhibition of nucleoside transport proteins by C8-alkylamine-substituted purines, including modifications with morpholine, highlights the therapeutic potential in modulating nucleoside transport, which is crucial in various pharmacological and therapeutic contexts (Tromp et al., 2005).
Monoamine Uptake Inhibitors
The development of monoamine uptake inhibitors based on pyrrolidinyl-pentan-1-one analogues, including studies on structure-activity relationships, underlines the importance of such compounds in neuroscience research, particularly in exploring treatments for cocaine abuse and related disorders (Meltzer et al., 2006).
Atmospheric Particle Studies
Investigations into the concentration, size distribution, and dry deposition of amines in atmospheric particles offer critical insights into environmental chemistry and pollution studies. Research has identified various aliphatic and heterocyclic amines, including morpholine, in size-segregated PM samples, contributing to our understanding of secondary organic aerosols and their environmental impacts (Liu et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXCZGSQJYTNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640226 | |
| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-(2-thiomorpholinopyrid-4-yl)methylamine | |
CAS RN |
906352-66-7 | |
| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






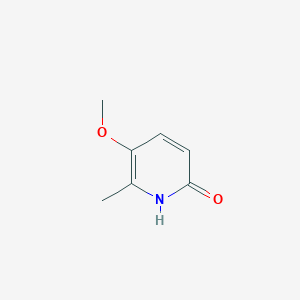




![3-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1612975.png)
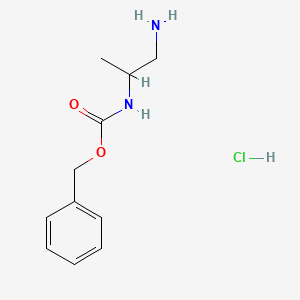
![6-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1612979.png)
